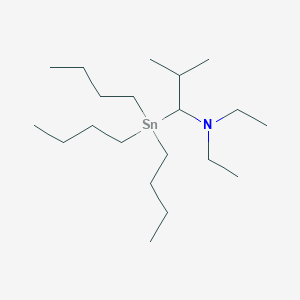![molecular formula C15H15N2S+ B14322913 Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- CAS No. 107110-44-1](/img/structure/B14322913.png)
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. This reaction forms the benzothiazole ring through a cyclization process .
Industrial Production Methods
Industrial production of benzothiazolium derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency and yield of the production process. These methods offer advantages such as reduced reaction times, improved safety, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Another benzothiazole derivative with similar chemical properties.
3-Methylbenzothiazolium Iodide: A related compound with different anionic components.
Uniqueness
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
107110-44-1 |
|---|---|
Formule moléculaire |
C15H15N2S+ |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
3-methyl-2-[(1-methylpyridin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C15H15N2S/c1-16-9-7-12(8-10-16)11-15-17(2)13-5-3-4-6-14(13)18-15/h3-11H,1-2H3/q+1 |
Clé InChI |
AZGHYNKGZARINK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


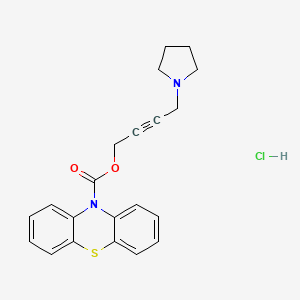
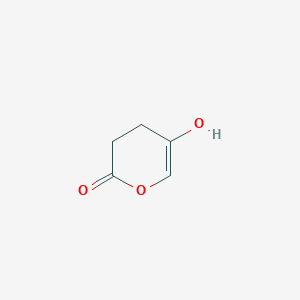
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
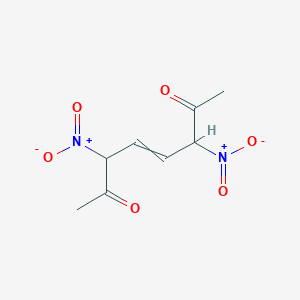

![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
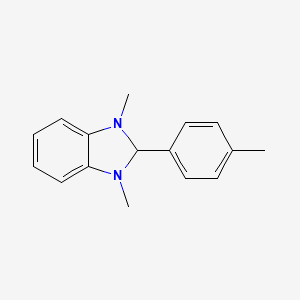

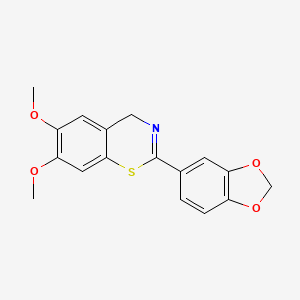
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
